![molecular formula C28H25N3O4 B14104110 N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104110.png)
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C28H25N3O4 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide (referred to as Compound C260-1818) is a complex organic compound with notable biological activities. This article explores its structure, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of Compound C260-1818 is C26H25N3O3 with a molecular weight of 427.5 g/mol. The compound features a unique structure that includes a benzofuro-pyrimidine moiety, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Weight | 427.5 g/mol |
Molecular Formula | C26H25N3O3 |
LogP | 4.3567 |
Polar Surface Area | 53.697 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Anticancer Properties
Recent studies have indicated that compounds with structural similarities to C260-1818 exhibit significant anticancer properties. For instance, derivatives of benzofuro-pyrimidines have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that these compounds can inhibit tumor cell proliferation effectively.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of related compounds. The presence of the phenylethyl group in the structure is believed to enhance interaction with microbial membranes, leading to increased permeability and subsequent cell death. Preliminary tests suggest that C260-1818 may exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Compounds similar to C260-1818 have been investigated for their neuroprotective effects in models of neurodegenerative diseases. These studies suggest that the compound could potentially mitigate oxidative stress and inflammation in neuronal cells, which are key factors in conditions such as Alzheimer’s disease.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrimidine compounds showed IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism involved the inhibition of specific kinases associated with cell proliferation pathways .
- Antimicrobial Efficacy : In a comparative study, several benzofuro-pyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the structure enhanced antibacterial activity significantly .
- Neuroprotection : Research highlighted in Neuroscience Letters demonstrated that similar compounds could reduce neuronal apoptosis induced by oxidative stress in cultured neurons, suggesting a promising avenue for treating neurodegenerative diseases .
Properties
Molecular Formula |
C28H25N3O4 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C28H25N3O4/c1-18-12-13-22(19(2)16-18)29-24(32)17-31-25-21-10-6-7-11-23(21)35-26(25)27(33)30(28(31)34)15-14-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,32) |
InChI Key |
OTUXIBLJBHJBQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.